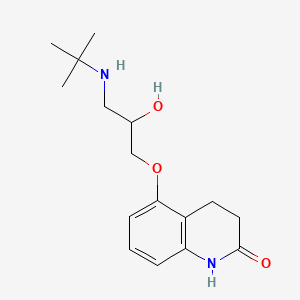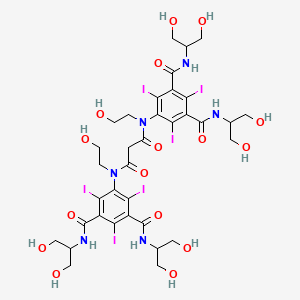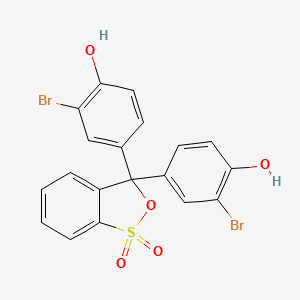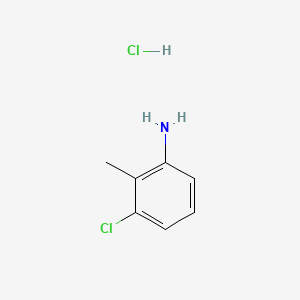
Carteolol
Übersicht
Beschreibung
Carteolol ist ein nicht-selektiver Beta-Adrenorezeptor-Antagonist, allgemein bekannt als Beta-Blocker. Es wird hauptsächlich zur Behandlung von Glaukom und Bluthochdruck eingesetzt. This compound wirkt durch Senkung des Augeninnendrucks und Kontrolle des Blutdrucks, was es zu einem essenziellen Medikament in der Ophthalmologie und Kardiologie macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Carteololhydrochlorid umfasst mehrere Schritte:
Herstellung von 3-Amino-2-Cyclohexenon: Dieser Zwischenstoff wird durch eine Reihe von Reaktionen mit Cyclohexanon synthetisiert.
Herstellung von Tetrahydro-2,5(1H,6H)-chinolindion: Diese Verbindung wird durch Umsetzen von 3-Amino-2-Cyclohexenon mit geeigneten Reagenzien erhalten.
Herstellung von 5-Hydroxy-3,4-dihydro-2(1H)-chinolon: Dieser Schritt beinhaltet die Hydroxylierung von Tetrahydro-2,5(1H,6H)-chinolindion.
Herstellung von 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-chinolon: Dieser Zwischenstoff wird durch Umsetzen von 5-Hydroxy-3,4-dihydro-2(1H)-chinolon mit Epichlorhydrin synthetisiert.
Herstellung von Carteololhydrochlorid: Der letzte Schritt beinhaltet die Reaktion von 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-chinolon mit tert-Butylamin, gefolgt von einer Behandlung mit Salzsäure, um Carteololhydrochlorid zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Carteololhydrochlorid beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess wird auf hohe Ausbeute und Reinheit optimiert, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carteolol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und so seine pharmakologischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinolonderivate ergeben, während Reduktion Hydrochinolinverbindungen produzieren kann .
Wissenschaftliche Forschungsanwendungen
Carteolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit Beta-Blockern und ihren Wechselwirkungen mit verschiedenen Rezeptoren befassen.
Biologie: Die Forschung zu this compound konzentriert sich auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Therapeutikum.
Medizin: this compound wird umfassend auf seine Wirksamkeit bei der Behandlung von Glaukom, Bluthochdruck und Arrhythmien untersucht. Es wird auch auf sein potenzielles Einsatzgebiet bei anderen Herz-Kreislauf-Erkrankungen untersucht.
Industrie: This compound wird in der Formulierung von Augenlösungen und anderen pharmazeutischen Produkten verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von Beta-Adrenorezeptoren, insbesondere Beta1- und Beta2-Rezeptoren. Diese Wirkung reduziert die Produktion von Kammerwasser im Auge, wodurch der Augeninnendruck gesenkt wird. Im Herz-Kreislauf-System senkt this compound die Herzfrequenz und das Herzzeitvolumen, was zu einem niedrigeren Blutdruck führt. Die Verbindung wirkt auch als Serotonin-Rezeptor-Antagonist, was zu ihren therapeutischen Wirkungen beiträgt .
Wirkmechanismus
Carteolol exerts its effects by blocking beta-adrenergic receptors, specifically beta1 and beta2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, this compound decreases heart rate and cardiac output, leading to reduced blood pressure. The compound also acts as a serotonin receptor antagonist, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Timolol: Ein weiterer nicht-selektiver Beta-Blocker, der zur Behandlung von Glaukom und Bluthochdruck eingesetzt wird.
Betaxolol: Ein selektiver Beta1-Adrenorezeptor-Antagonist, der für ähnliche Indikationen eingesetzt wird.
Levobunolol: Ein nicht-selektiver Beta-Blocker mit Anwendungen in der Ophthalmologie.
Einzigartigkeit von Carteolol
This compound ist einzigartig aufgrund seiner intrinsischen sympathomimetischen Aktivität, die ein Gleichgewicht zwischen Beta-Blockade und partiellen Agonist-Effekten bietet. Diese Eigenschaft macht this compound weniger wahrscheinlich, Bradykardie und andere Nebenwirkungen zu verursachen, die mit Beta-Blockern verbunden sind .
Eigenschaften
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFSWPYPHEXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-21-6 (mono hydrochloride) | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022746 | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.21e-01 g/L | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51781-06-7 | |
| Record name | Carteolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carteolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carteolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carteolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARTEOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carteolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
